

Technical Guide: Solubility Profile of 5-[(Chloroacetyl)amino]-2-hydroxybenzoic Acid

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Compound of Interest

Compound Name: 5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid

CAS No.: 80074-26-6

Cat. No.: B1604561

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Part 1: Executive Summary & Chemical Identity

5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid (hereafter 5-CA-ASA) is the N-chloroacetylated derivative of 5-aminosalicylic acid (Mesalazine). It serves as the electrophilic "coupler" or protected intermediate in the synthesis of azo-prodrugs.

Understanding its solubility is not merely about dissolution; it is the primary lever for purification efficiency. The compound exhibits a "solubility switch" behavior based on pH, which is exploited to separate it from unreacted starting materials (5-ASA) and byproducts during industrial synthesis.

Physicochemical Snapshot

Property	Value / Characteristic	Note
Molecular Formula	C ₉ H ₈ ClNO ₄	
Molecular Weight	229.62 g/mol	
pKa (Acidic)	~2.8 – 3.0 (Carboxylic Acid)	Predicted based on salicylate core
pKa (Basic)	~13 (Phenolic OH)	Amide nitrogen is non-basic
LogP (Predicted)	~1.6 – 1.8	More lipophilic than 5-ASA (LogP 0.98)
Appearance	White to off-white crystalline solid	

Part 2: The Solubility Landscape

Aqueous Solubility & pH Dependence

5-CA-ASA behaves as a pH-dependent hydrotrope. Its solubility curve follows a U-shape dominated by the ionization of the carboxylic acid at low pH and the phenol at high pH.

- Acidic Region (pH < 2): The molecule exists in its non-ionized free acid form. Solubility is extremely low (< 0.5 mg/mL). This property is utilized to precipitate the product from reaction mixtures by acidification (e.g., with HCl).
- Neutral Region (pH 3–6): Solubility increases slightly as the carboxylic acid deprotonates (COO⁻), but the lipophilic chloroacetyl tail limits bulk solubility compared to 5-ASA.
- Alkaline Region (pH > 10): The molecule becomes highly soluble (> 50 mg/mL) as a dianion (carboxylate + phenolate). This is the state used during the azo-coupling reaction in Balsalazide synthesis.

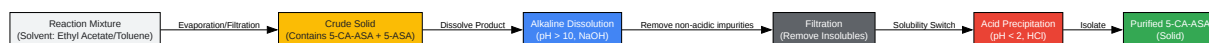
Organic Solvent Compatibility

The solubility in organic solvents dictates the choice of reaction medium for the acylation step.

Solvent Class	Solubility Status	Process Implication
Polar Aprotic (DMSO, DMF)	High (> 100 mg/mL)	Good for NMR analysis and stock solutions; difficult to remove in processing.
Alcohols (Methanol, Ethanol)	Moderate	Soluble, especially when warm. Used for recrystallization.
Esters (Ethyl Acetate)	Low to Moderate	Often used as the reaction solvent. The product may partially precipitate, driving the reaction equilibrium.
Non-Polar (Toluene, Hexane, DCM)	Insoluble	Used as anti-solvents to force precipitation of the product.

Part 3: Mechanism of Action & Process Logic

The following diagram illustrates the "Solubility Switch" mechanism used to purify 5-CA-ASA during synthesis.



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Figure 1: Purification logic relying on the pH-dependent solubility profile of 5-CA-ASA.

Part 4: Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this protocol to generate precise solubility data for regulatory filing.

Materials:

- 5-CA-ASA Reference Standard
- 0.45 μm Syringe Filters (PTFE for organics, Nylon for aqueous)
- Orbital Shaker (Temp controlled at 25°C)
- HPLC System (UV detector)

Step-by-Step:

- Preparation: Add excess 5-CA-ASA solid (~50 mg) to 10 mL of the target solvent (Buffer pH 1.2, 4.5, 6.8, and Water) in glass vials.
- Equilibration: Seal and shake at 25°C for 24 hours.
- Sampling: Stop shaking and let stand for 1 hour. Filter the supernatant using a pre-warmed syringe filter.
- Quantification: Dilute the filtrate (if necessary) and inject into HPLC.
 - Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5 μm).
 - Mobile Phase: Water (0.1% H₃PO₄) : Acetonitrile (80:20).
 - Detection: UV at 240 nm or 300 nm (Salicylate absorption).
- Calculation: Compare peak area to a standard curve.

Protocol B: Process Solubility Check (Visual Titration)

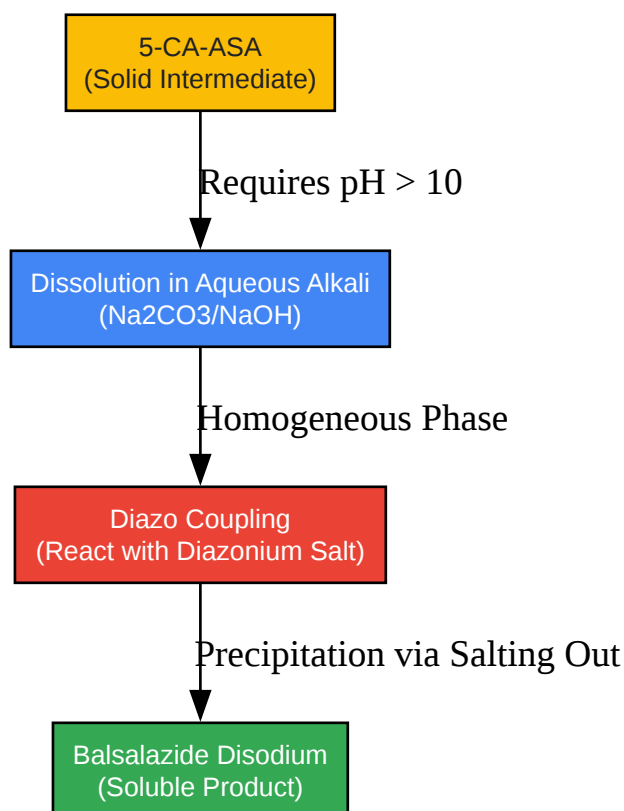
Use this rapid protocol during synthesis optimization to find the "Cloud Point."

- Dissolve 1 g of 5-CA-ASA in 10 mL of 1N NaOH (Solution is clear).
- Slowly add 1N HCl dropwise while stirring.
- Record the pH at which the first permanent turbidity appears (Cloud Point).
- Continue adding acid until precipitation is complete. Record the final pH.

- Insight: If the cloud point pH is too high (> 4.0), you risk co-precipitating impurities. Target a precipitation pH well below the pKa (ideally $\text{pH} < 1.5$).

Part 5: Critical Application in Balsalazide Synthesis

The solubility of 5-CA-ASA is the governing factor in the subsequent azo-coupling step.



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Figure 2: The role of solubility in the conversion of 5-CA-ASA to Balsalazide.

Expert Insight: Researchers often struggle with "gummy" precipitates during the isolation of 5-CA-ASA. This is usually caused by residual ethyl acetate trapped in the crystal lattice.

- Solution: Ensure complete solvent exchange to water before the final acidification step. A "slurry wash" in toluene can also remove non-polar impurities before the aqueous dissolution step.

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